4-(3-Hydroxy-4-methoxyphenyl)-1,3-dimethyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridin-6-one family This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a dimethyl-pyrazolo-pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the oxidative [3 + 3] annulation of enals with pyrazol-5-amines. This reaction is catalyzed by N-heterocyclic carbene and is known for its mild reaction conditions, broad substrate scope, and scalability . The reaction proceeds efficiently, yielding the desired product with excellent enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes refining reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Column chromatography using silica gel is commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The hydroxy and methoxy groups on the phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. It may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-DIMETHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of a pyrazolo-pyridinone core and hydroxy-methoxyphenyl group
Properties
Molecular Formula |
C15H17N3O3 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-1,3-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C15H17N3O3/c1-8-14-10(7-13(20)16-15(14)18(2)17-8)9-4-5-12(21-3)11(19)6-9/h4-6,10,19H,7H2,1-3H3,(H,16,20) |
InChI Key |
PEJZGKAGYLPLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C |
Origin of Product |
United States |
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